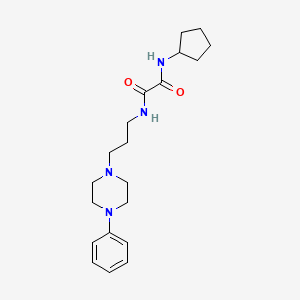

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Description

Propriétés

IUPAC Name |

N'-cyclopentyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c25-19(20(26)22-17-7-4-5-8-17)21-11-6-12-23-13-15-24(16-14-23)18-9-2-1-3-10-18/h1-3,9-10,17H,4-8,11-16H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJHVHQYZHUGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves the following steps:

Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylamine with piperazine under controlled conditions.

Alkylation: The phenylpiperazine intermediate is then alkylated with 3-bromopropylamine to form the N-(3-(4-phenylpiperazin-1-yl)propyl)amine.

Oxalamide Formation: Finally, the N-(3-(4-phenylpiperazin-1-yl)propyl)amine is reacted with cyclopentyl isocyanate to yield N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amines.

Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.

Biological Studies: The compound’s interaction with various biological targets makes it a valuable tool for studying receptor-ligand interactions.

Industrial Applications: Its unique chemical structure allows for its use in the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar phenylpiperazine moiety.

4-phenylpiperazine derivatives: These compounds share the phenylpiperazine core and exhibit similar biological activities.

Uniqueness

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to its cyclopentyl group and oxalamide linkage, which confer distinct chemical properties and biological activities compared to other similar compounds.

Activité Biologique

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known by its CAS number 1049508-11-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 358.5 g/mol

- Structure: The compound features a cyclopentyl group, a phenylpiperazine moiety, and an oxalamide functional group, which contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1049508-11-3 |

| Molecular Weight | 358.5 g/mol |

| Molecular Formula | CHNO |

The biological activity of N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is primarily attributed to its interaction with various receptors and enzymes in the body. It is hypothesized to act on the central nervous system (CNS), potentially influencing neurotransmitter pathways related to mood and anxiety disorders. The compound's piperazine structure is known to facilitate binding to serotonin and dopamine receptors, which may explain its psychoactive properties.

Biological Activity

Research indicates that N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide exhibits several biological activities:

- Antidepressant Effects: Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, possibly through serotonin receptor modulation.

- Anxiolytic Properties: The compound has been evaluated for its potential to reduce anxiety behaviors in preclinical trials.

- Antitumor Activity: Some investigations have indicated that oxalamide derivatives can inhibit tumor cell proliferation, suggesting a possible role in cancer therapy.

Study 1: Antidepressant-Like Effects

A study published in a peer-reviewed journal evaluated the antidepressant effects of various oxalamides, including N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. The results showed significant reductions in immobility time in forced swim tests compared to control groups, indicating potential antidepressant activity.

Study 2: Anxiolytic Activity

In a separate study focusing on anxiety models in rodents, the compound was administered at varying doses. The findings suggested a dose-dependent reduction in anxiety-like behaviors, measured through elevated plus maze tests.

Study 3: Antitumor Properties

Research investigating the cytotoxic effects of N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide on cancer cell lines demonstrated that it inhibited cell growth in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Q & A

Q. What are the optimal synthetic routes for N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, and how do reaction conditions influence yield?

The compound is synthesized via oxalamide bond formation using coupling reactions. Two primary methods are:

- Carbodiimide-mediated coupling : React cyclopentylamine with oxalyl chloride, followed by coupling with 3-(4-phenylpiperazin-1-yl)propylamine in anhydrous dichloromethane (DCM). Yields range from 65–75%, with urea derivatives as byproducts .

- HATU activation : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) with DIPEA as a base achieves higher yields (85–90%) and fewer byproducts . Method selection depends on scalability and purity requirements.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR spectroscopy : Confirm the presence of cyclopentyl protons (δ 1.5–2.0 ppm) and piperazine N–CH₂ groups (δ 2.5–3.5 ppm) .

- IR spectroscopy : Identify oxalamide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~1550 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~346.475 for the [M+H]⁺ ion) .

Q. How can researchers assess the compound’s stability under standard storage conditions?

Stability studies show:

- Ambient conditions (25°C, 60% RH) : <5% degradation over 180 days.

- Accelerated conditions (40°C, 75% RH) : Degrades to oxalate and amine fragments within ~30 days . Use HPLC or TGA to monitor purity over time. Store in desiccated, amber vials at –20°C for long-term stability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial assays : Broth microdilution (MIC against Gram-positive bacteria like S. aureus) .

- CNS receptor binding : Radioligand displacement assays for serotonin (5-HT) and dopamine receptors .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method .

Advanced Research Questions

Q. How can contradictory data on antibacterial activity between structural analogs be resolved?

For example, analogs with 3-chloro-2-methylphenyl groups show higher activity than 4-isopropylphenyl derivatives. Resolve discrepancies by:

- Structure-activity relationship (SAR) analysis : Compare substituent effects on lipophilicity (ClogP) and hydrogen-bonding capacity .

- Membrane permeability assays : Use Caco-2 cell monolayers to correlate permeability with activity .

- Molecular dynamics : Simulate interactions with bacterial targets (e.g., penicillin-binding proteins) .

Q. What strategies mitigate piperazine moiety reactivity during functionalization?

Piperazine’s nucleophilicity can lead to side reactions. Mitigation approaches:

- Protecting groups : Temporarily block piperazine with Boc or Fmoc groups during alkylation .

- Low-temperature reactions : Conduct alkylation at 0–5°C to reduce unwanted substitutions .

- Reductive amination : Use NaBH₃CN to stabilize intermediates in DMF .

Q. How can computational methods predict metabolic pathways and cytochrome P450 interactions?

- In silico tools : Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolites .

- Docking simulations : Model interactions with CYP3A4/2D6 isoforms to predict inhibition/induction .

- Isotope labeling : Track metabolites via ¹⁴C-labeled compound in hepatocyte incubations .

Q. What experimental designs address discrepancies in receptor binding affinity across studies?

If serotonin receptor binding varies between assays:

Q. How can enantioselective synthesis of the oxalamide core be achieved?

Current methods lack enantiocontrol. Advanced approaches:

- Chiral auxiliaries : Use Evans oxazolidinones to direct asymmetric amide bond formation .

- Organocatalysis : Employ Takemoto’s thiourea catalysts for kinetic resolution .

- Enzymatic synthesis : Screen lipases or amidases for stereoselective coupling .

Q. What strategies improve in vivo bioavailability given the compound’s poor aqueous solubility?

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance solubility .

- Co-crystallization : Co-crystallize with succinic acid to improve dissolution rates .

Data Analysis and Mechanistic Questions

Q. How should researchers analyze conflicting thermal degradation profiles in stability studies?

If TGA shows decomposition at 200°C but DSC indicates earlier onset:

- Multi-technique validation : Cross-validate with isothermal calorimetry and FTIR to identify degradation products .

- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life under varying temperatures .

Q. What methodologies elucidate the compound’s interaction with neuronal voltage-sensitive sodium channels?

- Patch-clamp electrophysiology : Measure Na⁺ current inhibition in HEK293 cells expressing Nav1.2 .

- Fluorescence-based assays : Use DiSBAC₂(3) dyes to detect membrane potential changes .

- Cryo-EM : Resolve binding poses in sodium channel complexes .

Q. How can researchers reconcile contradictory cytotoxicity data in cancer cell lines?

For example, high activity in MCF-7 but low in HeLa:

- Genomic profiling : Compare expression of putative targets (e.g., PARP-1) via RNA-seq .

- Combinatorial screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) .

- Apoptosis assays : Quantify caspase-3/7 activation to confirm mechanism .

Tables for Key Data

Q. Table 1: Comparative Yields of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Carbodiimide-mediated | DCC, DCM, 0°C | 65–75 | Urea derivatives |

| HATU activation | HATU, DIPEA, DMF, RT | 85–90 | Hydrolyzed amides |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| 40°C, 75% RH | Oxalate, amine fragments | ~30 |

Q. Table 3: Receptor Binding Affinity

| Target | IC₅₀ (nM) | Assay Type |

|---|---|---|

| 5-HT₁A | 120 ± 15 | Radioligand displacement |

| D₂ | 450 ± 30 | cAMP accumulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.